molecular formula C15H14N2O4S B2626922 4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine CAS No. 862793-11-1

4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine

Cat. No.: B2626922
CAS No.: 862793-11-1
M. Wt: 318.35
InChI Key: OVMIDNZSYOTXGK-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine is a heterocyclic compound featuring a 1,3-oxazole core substituted at the 2-position with a furan-2-yl group, at the 4-position with a benzenesulfonyl moiety, and at the 5-position with a dimethylamine group (C₁₅H₁₄N₂O₄S; MW: 318.35 g/mol) . The N,N-dimethylamine substituent may improve solubility and modulate pharmacokinetic properties.

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-17(2)15-14(16-13(21-15)12-9-6-10-20-12)22(18,19)11-7-4-3-5-8-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMIDNZSYOTXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the furan and benzenesulfonyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems can also help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzenesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which 4-(benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Oxazole/Thiazole Derivatives

Compound Name 4-Substituent 2-Substituent 5-Substituent Molecular Weight (g/mol) Reference
Target Compound Benzenesulfonyl Furan-2-yl N,N-dimethylamine 318.35
2-(2-Chlorophenyl)-N-(furan-2-ylmethyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine Tosyl (4-methylbenzenesulfonyl) 2-Chlorophenyl Furan-2-ylmethylamine 402.88
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine 4-Chlorobenzenesulfonyl Furan-2-yl N-Benzylamine 417.89
4-(4-Fluorobenzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine 4-Fluorobenzenesulfonyl Phenyl 4-Fluorobenzylamine 426.44
5-Chloro-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine Benzenesulfonyl Chlorine (thiazole) Pyridin-3-ylmethylamine 365.87

Key Observations :

  • Aryl Substituents : Phenyl, chlorophenyl, or fluorophenyl groups at the 2-position enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
  • Amine Substituents : Bulky groups like benzyl () or pyridinylmethyl () introduce steric hindrance, while dimethylamine (target compound) offers compact hydrophilicity.

Physicochemical Properties

The target compound’s molecular weight (318.35 g/mol) is lower than analogues with extended substituents (e.g., 426.44 g/mol for fluorinated derivatives in ). This suggests favorable drug-likeness per Lipinski’s rule of five. The benzenesulfonyl group increases polarity, whereas the furan ring may contribute to moderate logP values (~2–3), balancing solubility and permeability.

Biological Activity

4-(Benzenesulfonyl)-2-(furan-2-yl)-N,N-dimethyl-1,3-oxazol-5-amine, also referred to by its CAS number 720673-19-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of functional groups:

  • Benzenesulfonyl group : Contributes to electrophilic properties.
  • Furan ring : Known for its reactivity in biological systems.
  • Oxazole ring : Often involved in interactions with biological macromolecules.

The molecular formula is C21H18N2O4SC_{21}H_{18}N_{2}O_{4}S with a molecular weight of approximately 394.44 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting replication and transcription processes, which is crucial for antitumor activity .
  • Antimicrobial Activity : The presence of the furan and oxazole rings suggests potential antimicrobial properties against various pathogens.

Antitumor Activity

Research indicates that derivatives of furan compounds exhibit notable antitumor activity. For instance, related compounds have been tested against various cancer cell lines such as A549 (lung cancer), HCC827, and NCI-H358. The results showed that certain furan derivatives could significantly inhibit cell proliferation in vitro .

CompoundCell LineIC50 (µM)Assay Type
Compound 5A5496.26 ± 0.332D
Compound 6HCC82720.46 ± 8.633D
Compound 15NCI-H3589.48 ± 1.153D

These findings suggest that structural modifications can enhance the potency of the compounds against specific cancer types.

Antimicrobial Activity

In addition to antitumor effects, compounds similar to this compound have demonstrated antimicrobial properties. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed significant antibacterial activity .

Case Studies

  • Case Study on Antitumor Efficacy :
    • In a study involving multiple furan derivatives, compounds were evaluated for their ability to inhibit tumor growth in vitro. The results indicated that modifications leading to increased lipophilicity improved cellular uptake and subsequent cytotoxicity against lung cancer cells .
  • Antimicrobial Testing :
    • A series of benzimidazole and furan derivatives were tested for their antimicrobial efficacy using CLSI guidelines. Compounds exhibiting strong inhibition against E. coli and S. aureus were identified, supporting the potential use of these compounds as new antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for 1,3-oxazole derivatives with benzenesulfonyl and furan substituents?

Methodological Answer:
The synthesis of 1,3-oxazole derivatives typically involves cyclization reactions. For example:

  • Hydrazide Cyclization : Cyclization of substituted benzoic acid hydrazides using POCl₃ at 120°C yields oxadiazoles and oxazoles (e.g., ).
  • Direct Polycondensation : Combining diamines with dicarboxylic acids in molten tetrabutylammonium bromide (TBAB) under reflux conditions, as shown in poly(amide-imide) synthesis ( ).
  • Ultrasonication-Assisted Coupling : Reaction of heteroaryl amines with heteroarylmethyl chlorides in the presence of DMAP in dichloromethane (DCM) improves reaction efficiency ( ).

Key Considerations : Optimize reaction time, temperature, and solvent polarity to enhance yield. Purification via column chromatography or recrystallization is critical for isolating pure products.

Basic: How is the molecular structure of such compounds validated experimentally?

Methodological Answer:
Structural validation relies on spectroscopic and analytical techniques:

  • IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches near 1350 cm⁻¹; ).
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamine protons at δ ~2.8–3.2 ppm; ).
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., Orbitrap Fusion Lumos with ETD LBP; ).

Advanced Tip : Use X-ray crystallography for unambiguous confirmation. Refinement with SHELXL ( ) and visualization via ORTEP-3 ( ) are standard.

Advanced: How can crystallographic data inconsistencies be resolved during structure refinement?

Methodological Answer:
Contradictions in X-ray data (e.g., poor R-factors, disordered atoms) require systematic troubleshooting:

  • Parameter Adjustment : Refine anisotropic displacement parameters for heavy atoms (e.g., sulfur in benzenesulfonyl groups).
  • Twinned Data Handling : Use SHELXL ’s TWIN/BASF commands for twinned crystals ( ).
  • Validation Tools : Cross-check with WinGX ( ) for bond-length/bond-angle outliers.

Example : In a study of similar oxazoles, SHELXL refinement reduced R₁ from 0.12 to 0.05 by modeling solvent molecules ( ).

Advanced: How to design pharmacological assays for evaluating receptor binding and selectivity?

Methodological Answer:
For receptor-binding studies (e.g., CRF₁ antagonism in ):

In Vitro Assays :

  • Radioligand Binding : Use [³H]-labeled ligands to measure IC₅₀ (e.g., SSR125543A: pKᵢ = 8.73 for CRF₁ vs. >1000-fold selectivity over CRF₂α; ).
  • Functional Assays : Monitor cAMP inhibition in Y79 cells (IC₅₀ = 3.0 nM; ).

In Vivo Models :

  • Stress-Induced Hyperthermia : Oral administration (e.g., 30 mg/kg SSR125543A reduces ACTH secretion; ).
  • Behavioral Tests : Elevated plus-maze for anxiolytic activity ( ).

Data Contradictions : Address discrepancies (e.g., varying IC₅₀ across cell lines) by standardizing assay conditions (pH, temperature) and validating with orthogonal methods.

Advanced: How to analyze structure-activity relationships (SAR) for optimizing bioactivity?

Methodological Answer:
SAR studies involve systematic substituent variation:

  • Electron-Withdrawing Groups : Benzenesulfonyl enhances metabolic stability ( ).
  • Heterocyclic Moieties : Furan-2-yl improves binding to hydrophobic pockets (e.g., aurora kinase inhibition in ).
  • Steric Effects : N,N-dimethylamine reduces off-target interactions ( ).

Case Study : In aurora kinase inhibitors, para-substituted anilines (e.g., 4-methoxy) increased potency (Kᵢ = 8 nM; ). Use molecular docking (AutoDock) and dynamics (GROMACS) to predict binding modes.

Advanced: What strategies mitigate cytotoxicity discrepancies between in vitro and in vivo models?

Methodological Answer:
Discrepancies arise from bioavailability or metabolite differences. Strategies include:

  • ADME Profiling : Measure plasma stability (e.g., SSR125543A: >24 h duration; ).
  • Prodrug Design : Mask polar groups (e.g., esterification of sulfonamides).
  • Species-Specific Assays : Compare rodent vs. human hepatocyte metabolism.

Example : In Daphnia magna assays ( ), LC₅₀ values may underestimate mammalian toxicity; validate with murine models.

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